molecular formula C27H26N4O3S B2838845 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689228-04-4

3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2838845
CAS No.: 689228-04-4
M. Wt: 486.59
InChI Key: RVIZGOBFQHKDOY-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazolin-4-one core) substituted with a benzyl group at position 3, a sulfanyl-linked 4-nitrophenylmethyl moiety at position 2, and a piperidin-1-yl group at position 4. Quinazolinones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as kinases, receptors, and enzymes . The sulfanyl (-S-) linker at position 2 could influence metabolic stability compared to sulfonyl or ether analogs .

Properties

IUPAC Name

3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c32-26-24-17-23(29-15-5-2-6-16-29)13-14-25(24)28-27(30(26)18-20-7-3-1-4-8-20)35-19-21-9-11-22(12-10-21)31(33)34/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIZGOBFQHKDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with benzyl bromide to form a quinazolinone intermediate. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to introduce the nitrophenylmethylsulfanyl group. Finally, the piperidin-1-yl group is introduced through nucleophilic substitution using piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be carried out using various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on modifications to the quinazolinone core, substituent groups, or linker chemistry. Below is a comparative analysis with key examples from literature and patents:

Compound Key Structural Features Reported Activity Key Differences
Target Compound Quinazolin-4-one core; 3-benzyl, 2-[(4-nitrophenylmethyl)sulfanyl], 6-piperidinyl substituents Not explicitly reported in evidence; hypothesized kinase inhibition or antimicrobial activity based on analogs Reference compound for comparison.
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione core; 4-phenoxypiperidinyl substituent Anti-mycobacterial (tuberculosis treatment) Core structure differs (pyrimidine-dione vs. quinazolinone); substituent position.
4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone core; dioxolane and piperazine substituents Not explicitly stated; likely antifungal or kinase-targeted Heterocyclic core and substituent complexity differ significantly.
6-{[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one Benzoxazolone core; sulfinyl-piperidinyl substituent Not reported; structural similarity suggests potential CNS or protease inhibition Core (benzoxazolone) and linker (sulfinyl vs. sulfanyl) differ.

Key Comparative Insights:

Core Modifications: Quinazolinones (target compound) are associated with kinase inhibition and antimicrobial activity, while pyrimidine-diones (e.g., ) and triazolones (e.g., ) are linked to anti-mycobacterial and antifungal roles, respectively. The sulfanyl linker in the target compound may confer greater metabolic stability than sulfonyl groups but lower polarity than ethers, affecting membrane permeability .

The piperidin-1-yl group (target) versus piperazine (e.g., ) introduces differences in basicity and hydrogen-bonding capacity, which could influence target selectivity .

Research Findings and Data Gaps

Table: Comparative Physicochemical Properties (Hypothesized)

Property Target Compound 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione 6-{[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one
Molecular Weight ~495 g/mol ~371 g/mol ~455 g/mol
LogP (Predicted) ~3.8 ~2.5 ~3.2
Hydrogen Bond Acceptors 7 6 6
Rotatable Bonds 6 5 8

Critical Analysis:

  • The absence of direct biological data in the evidence limits definitive conclusions. Further studies on kinase inhibition assays (e.g., EGFR, VEGFR) and cytotoxicity profiling are needed.

Biological Activity

3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential biological activities. It belongs to the quinazolinone family, which has been associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C27H26N4O3S. Its structure features a quinazolinone core, which is known for its ability to interact with biological targets due to its unique functional groups. The presence of a piperidinyl group is significant for enhancing solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds within the quinazolinone class exhibit a variety of biological activities:

  • Anticancer Activity : Quinazolinones have been studied for their cytotoxic effects against various cancer cell lines. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising results in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties : Some studies have demonstrated that quinazolinones possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation, similar to other quinazolinones which target kinases or proteases.
  • Receptor Modulation : The structural components might allow binding to various receptors, modulating their activity and thereby influencing cellular signaling pathways.

In Vitro Studies

Recent studies have highlighted the efficacy of related quinazolinone compounds against various cancer cell lines:

  • A study demonstrated that derivatives showed IC50 values ranging from 0.05 to 1.61 µg/mL against Leishmania sp., indicating significant potential as anti-leishmanial agents .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict how well these compounds bind to target proteins:

CompoundTarget ProteinBinding Energy (kcal/mol)Dissociation Constant (nM)
3aPyridoxal Kinase-9.8460.90
3bPyridoxal Kinase-8.071210

These results suggest that structural modifications can enhance binding affinity and specificity towards biological targets .

Case Studies

A notable case study involved the synthesis and evaluation of various quinazolinone derivatives, including our compound of interest. These studies revealed that modifications at the benzyl or nitrophenyl positions significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

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